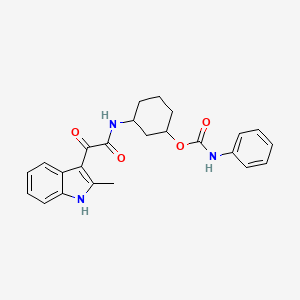

![molecular formula C22H24N6O B2805161 2-[{4-[(3,5-二甲基苯基)氨基]-1-苯基-1H-吡嗪并[3,4-d]嘧啶-6-基}(甲基)氨基]乙醇 CAS No. 946296-20-4](/img/structure/B2805161.png)

2-[{4-[(3,5-二甲基苯基)氨基]-1-苯基-1H-吡嗪并[3,4-d]嘧啶-6-基}(甲基)氨基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

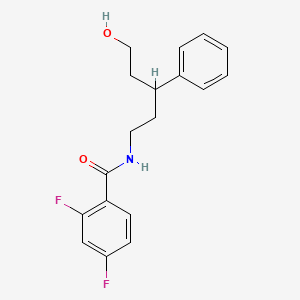

The compound “2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of diazine, a class of organic compounds that contain two nitrogen atoms in a six-membered aromatic ring . Diazines are known to exhibit a wide range of pharmacological applications .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For example, the synthesis of Rilpivirine, a related compound, involves three main steps :Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine core, which is a type of diazine . Diazines are a class of organic compounds that contain two nitrogen atoms in a six-membered aromatic ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds can be complex. For example, the synthesis of Rilpivirine, a related compound, involves multiple steps, each involving different chemical reactions .科学研究应用

Medicinal Chemistry

Thiophene derivatives, including the compound , play a crucial role in medicinal chemistry. Let’s explore some of their therapeutic properties:

Anti-Inflammatory Activity: Thiophene-containing compounds exhibit anti-inflammatory effects. They can modulate inflammatory pathways and reduce inflammation, making them potential candidates for drug development .

Anti-Cancer Properties: Thiophene-based molecules have shown promise as anti-cancer agents. Their mechanisms of action may involve inhibiting cell proliferation, inducing apoptosis, or targeting specific cancer-related proteins .

Anti-Anxiety and Anti-Psychotic Effects: Certain thiophene derivatives possess anxiolytic (anti-anxiety) and antipsychotic properties. These compounds may interact with neurotransmitter receptors in the brain to alleviate anxiety and manage psychiatric disorders .

Antioxidant Activity: Thiophenes exhibit antioxidant activity, protecting cells from oxidative stress. Antioxidants play a vital role in maintaining overall health and preventing diseases related to oxidative damage .

Anti-Fungal Properties: Some thiophene-containing compounds demonstrate antifungal activity. They can inhibit the growth of fungal pathogens, making them potential candidates for treating fungal infections .

Kinase Inhibition: Thiophenes can interfere with kinase enzymes involved in cell signaling pathways. Targeting kinases is essential for developing drugs against various diseases, including cancer and inflammatory conditions .

Estrogen Receptor Modulation: Certain thiophene derivatives interact with estrogen receptors. These compounds may have applications in hormone-related disorders and women’s health .

Material Science

Beyond medicinal applications, thiophenes also find use in material science:

Combinatorial Libraries: Thiophene derivatives serve as building blocks for creating combinatorial libraries. Medicinal chemists use these libraries to explore diverse chemical structures and identify potential lead molecules for drug development .

Metal Complexing Agents: Thiophenes can form stable complexes with metal ions. These complexes have applications in catalysis, sensors, and materials with specific electronic properties .

Conclusion

The synthesis and characterization of novel thiophene moieties continue to be an exciting area of research. Researchers aim to discover new structural prototypes with enhanced pharmacological activity. Additionally, commercially available drugs containing thiophene nuclei underscore their importance in modern medicinal chemistry .

作用机制

Target of Action

The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in immune cell signaling and is involved in pathways related to cellular proliferation, differentiation, and phagocytosis.

Mode of Action

It is believed to interact with its target, the tyrosine-protein kinase syk, and inhibit its activity . This inhibition could lead to changes in the downstream signaling pathways that are regulated by this kinase.

Biochemical Pathways

The compound’s interaction with the Tyrosine-protein kinase SYK can affect various biochemical pathways. These include the B cell receptor signaling pathway and the Fc epsilon RI signaling pathway, both of which are involved in immune responses. The inhibition of SYK can disrupt these pathways, potentially leading to altered immune responses .

Result of Action

The inhibition of the Tyrosine-protein kinase SYK by this compound can lead to a variety of molecular and cellular effects. These may include altered immune responses, changes in cell proliferation and differentiation, and potentially, the induction of apoptosis .

属性

IUPAC Name |

2-[[4-(3,5-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-15-11-16(2)13-17(12-15)24-20-19-14-23-28(18-7-5-4-6-8-18)21(19)26-22(25-20)27(3)9-10-29/h4-8,11-14,29H,9-10H2,1-3H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRFEHFAUJYWNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N(C)CCO)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

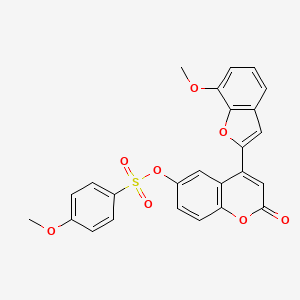

![(2Z)-3-(4-chlorophenyl)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]prop-2-enenitrile](/img/structure/B2805081.png)

![(E)-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2805089.png)

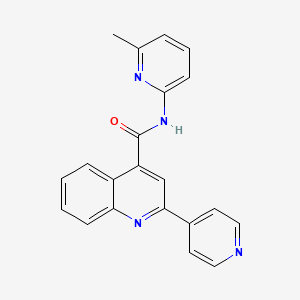

![1-(4-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2805090.png)

![ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B2805093.png)

![N-(1-cyanocyclopentyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2805094.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2805096.png)

![N-[cyano(oxolan-3-yl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B2805100.png)